![molecular formula C12H18N2O2 B2678355 叔丁基(3-(氰甲基)双环[1.1.1]戊烷-1-基)氨基甲酸酯 CAS No. 2096992-22-0](/img/structure/B2678355.png)

叔丁基(3-(氰甲基)双环[1.1.1]戊烷-1-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

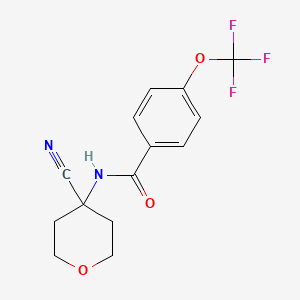

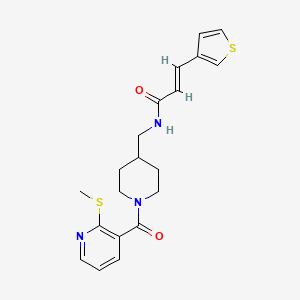

Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a chemical compound with the molecular weight of 222.29 . It is produced by Synthonix Corporation . The IUPAC name for this compound is tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is 1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate has a molecular weight of 222.29 . The InChI code provides information about its molecular structure . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.科学研究应用

Bioisosteres in Drug Discovery

Bicyclo[1.1.1]pentanes (BCPs), such as Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups . They can impart physicochemical benefits on drug candidates . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Synthesis of Highly Functionalized BCPs

The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions has been described . This process involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

Derivatives in Materials Science

Over the past three decades, the application of BCP derivatives in materials science has been extensively investigated . They have been used as molecular rods , molecular rotors , supramolecular linker units , liquid crystals , FRET sensors , and metal–organic frameworks .

Bioisosteric Replacements

Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation . Bioisosteric replacement has also been identified as a strategy to circumvent Markush structure patent claims on drug candidates .

Bridge Functionalisation of BCP Derivatives

The bridge functionalisation of BCP derivatives is another significant application . Most reported methods forge the key substituent bond prior to construction of the BCP core itself . For reasons outlined in Section 2.2, examples of the direct functionalisation of the bridge positions in a controlled manner are rare .

Commercial Availability

Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is commercially available and is used in various research and industrial applications .

安全和危害

属性

IUPAC Name |

tert-butyl N-[3-(cyanomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBLQSZUOYVBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2678272.png)

![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)

![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)